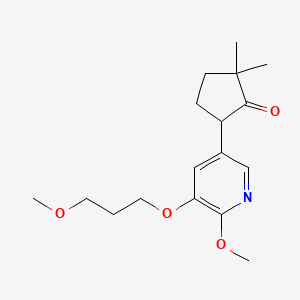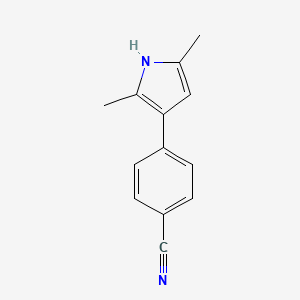![molecular formula C13H17NO3S B13987454 Tert-butyl 3-formyl-4,7-dihydrothieno[2,3-C]pyridine-6(5H)-carboxylate](/img/structure/B13987454.png)
Tert-butyl 3-formyl-4,7-dihydrothieno[2,3-C]pyridine-6(5H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-formyl-4,7-dihydrothieno[2,3-C]pyridine-6(5H)-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a thieno[2,3-C]pyridine core, which is a fused ring system containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-formyl-4,7-dihydrothieno[2,3-C]pyridine-6(5H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the formation of the thieno[2,3-C]pyridine core followed by functionalization at specific positions. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 3-formyl-4,7-dihydrothieno[2,3-C]pyridine-6(5H)-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydride.
Major Products
Oxidation: Tert-butyl 3-carboxy-4,7-dihydrothieno[2,3-C]pyridine-6(5H)-carboxylate.
Reduction: Tert-butyl 3-hydroxymethyl-4,7-dihydrothieno[2,3-C]pyridine-6(5H)-carboxylate.
Substitution: Products depend on the nucleophile used, such as tert-butyl 3-(substituted)-4,7-dihydrothieno[2,3-C]pyridine-6(5H)-carboxylate.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-formyl-4,7-dihydrothieno[2,3-C]pyridine-6(5H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure.
Industry: Utilized in the development of novel materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of tert-butyl 3-formyl-4,7-dihydrothieno[2,3-C]pyridine-6(5H)-carboxylate is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to its observed biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-tert-Butyl 3-ethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate
- 4-(tert-Butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine
Uniqueness
Tert-butyl 3-formyl-4,7-dihydrothieno[2,3-C]pyridine-6(5H)-carboxylate is unique due to its specific functional groups and the thieno[2,3-C]pyridine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C13H17NO3S |
|---|---|
Molekulargewicht |
267.35 g/mol |
IUPAC-Name |
tert-butyl 3-formyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C13H17NO3S/c1-13(2,3)17-12(16)14-5-4-10-9(7-15)8-18-11(10)6-14/h7-8H,4-6H2,1-3H3 |
InChI-Schlüssel |
SFQVYOFDCLNNSO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)SC=C2C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 6-nitrobenzo[d]thiazole-2-carboxylate](/img/structure/B13987376.png)
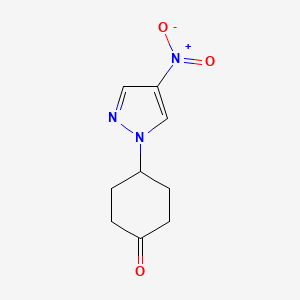

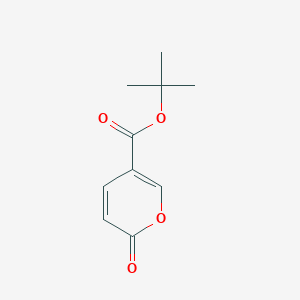
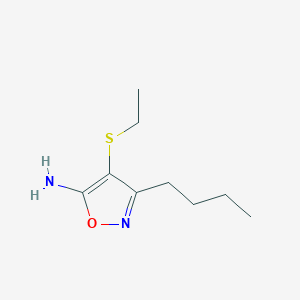
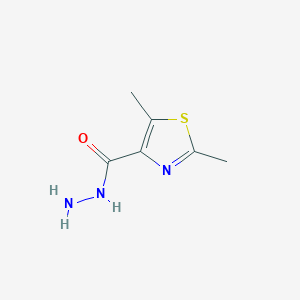
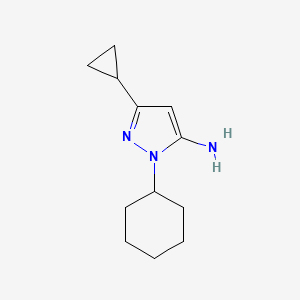
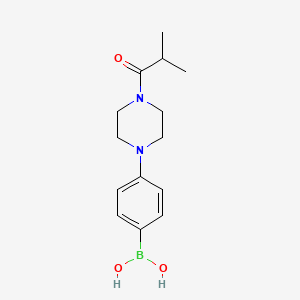
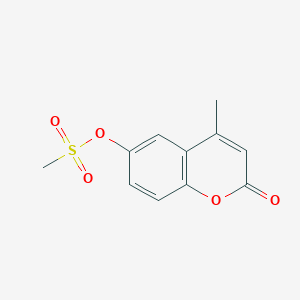

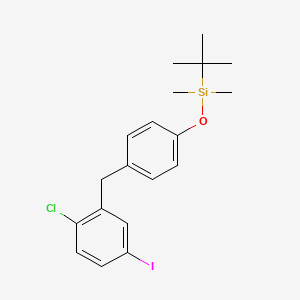
![7-(Benzylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B13987443.png)
